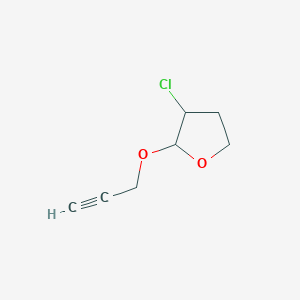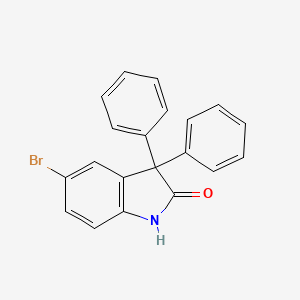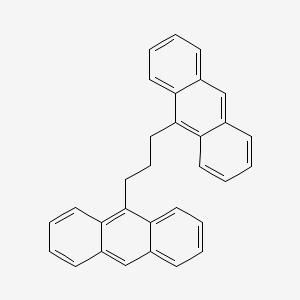
9,9'-(Propane-1,3-diyl)dianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(Propane-1,3-diyl)dianthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a propane-1,3-diyl linker connecting two anthracene units. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Propane-1,3-diyl)dianthracene typically involves the coupling of two anthracene units via a propane-1,3-diyl linker. One common method is the Suzuki/Sonogashira cross-coupling reaction, which involves the reaction of anthracene derivatives with a propane-1,3-diyl halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or tetrahydrofuran (THF) and a temperature range of 60-100°C.
Industrial Production Methods
Industrial production of 9,9’-(Propane-1,3-diyl)dianthracene may involve large-scale synthesis using similar cross-coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as catalyst concentration, reaction time, and temperature. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
9,9’-(Propane-1,3-diyl)dianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), alkylation using alkyl halides and aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated, nitrated, or alkylated anthracene derivatives.
Aplicaciones Científicas De Investigación
9,9’-(Propane-1,3-diyl)dianthracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for studying biological processes and detecting specific biomolecules.
Medicine: Investigated for potential use in photodynamic therapy (PDT) for cancer treatment due to its photophysical properties.
Industry: Utilized in the production of OLEDs, organic semiconductors, and other electronic devices.
Mecanismo De Acción
The mechanism of action of 9,9’-(Propane-1,3-diyl)dianthracene is primarily based on its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo various processes, such as fluorescence, phosphorescence, or energy transfer. The molecular targets and pathways involved depend on the specific application. For example, in photodynamic therapy, the compound can generate reactive oxygen species (ROS) that induce cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Bis(phenylethynyl)anthracene: Exhibits strong blue emission and high thermal stability.
9-(4-Phenylethynyl)anthracene: Characterized by its photophysical and electrochemical properties.
Uniqueness
9,9’-(Propane-1,3-diyl)dianthracene is unique due to the presence of the propane-1,3-diyl linker, which can influence the compound’s photophysical properties and reactivity
Propiedades
Número CAS |
63934-10-1 |
|---|---|
Fórmula molecular |
C31H24 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
9-(3-anthracen-9-ylpropyl)anthracene |
InChI |
InChI=1S/C31H24/c1-5-14-26-22(10-1)20-23-11-2-6-15-27(23)30(26)18-9-19-31-28-16-7-3-12-24(28)21-25-13-4-8-17-29(25)31/h1-8,10-17,20-21H,9,18-19H2 |
Clave InChI |
OQINKTWOPKQDEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)


![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

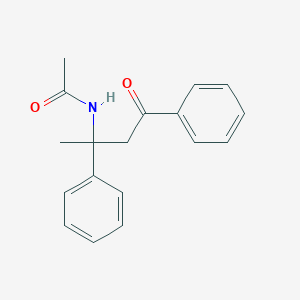
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)
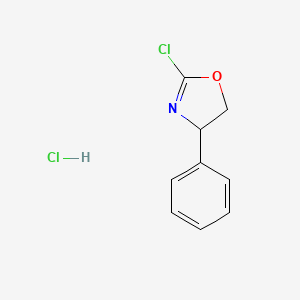
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
